Phthalexon S

Beschreibung

Phthalexon S is a phenolphthalein-derived organic compound primarily employed in analytical chemistry for the spectrophotometric detection and quantification of metal ions, particularly thorium (Th⁴⁺). Its structure features a central phenolphthalein backbone modified with functional groups that enhance its chelating properties, enabling selective binding to metal ions . First documented in a 1971 study by researchers at Saratov State Pedagogical Institute (USSR), this compound was shown to form stable complexes with thorium, which were analyzed via spectroscopic methods. These complexes exhibit distinct absorption spectra, allowing for precise metal ion quantification in environmental and industrial samples . The compound’s utility lies in its sensitivity, selectivity, and adaptability to routine laboratory protocols, making it a cornerstone in nuclear and environmental chemistry for thorium analysis.

Eigenschaften

CAS-Nummer |

32736-66-6 |

|---|---|

Molekularformel |

C29H28N2O13S |

Molekulargewicht |

644.6 g/mol |

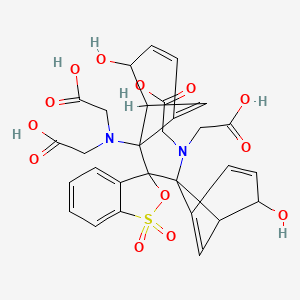

IUPAC-Name |

2-[[6-[3-[6-[bis(carboxymethyl)amino]-4-hydroxy-6-bicyclo[3.1.1]hepta-1(7),2-dienyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-4-hydroxy-6-bicyclo[3.1.1]hepta-1(7),2-dienyl]-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C29H28N2O13S/c32-20-7-5-15-9-18(20)27(15,30(11-23(34)35)12-24(36)37)29(17-3-1-2-4-22(17)45(42,43)44-29)28(16-6-8-21(33)19(28)10-16)31(13-25(38)39)14-26(40)41/h1-10,18-21,32-33H,11-14H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41) |

InChI-Schlüssel |

MIXOCXDHUWTCBM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3(C4C=C3C=CC4O)N(CC(=O)O)CC(=O)O)C5(C6C=C5C=CC6O)N(CC(=O)O)CC(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3(C4C=C3C=CC4O)N(CC(=O)O)CC(=O)O)C5(C6C=C5C=CC6O)N(CC(=O)O)CC(=O)O |

Verwandte CAS-Nummern |

34958-53-7 (tetra-hydrochloride salt) |

Synonyme |

phthalexon S phthalexon-S phthalexon-S, tetrasodium salt |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following sections compare Phthalexon S with structurally and functionally related ligands, focusing on Thymolthis compound, tropolone derivatives, and other phenolphthalein-based chelators. Key parameters include structural features, metal-binding efficiency, spectral properties, and practical applications.

Structural and Functional Group Analysis

| Compound | Core Structure | Key Functional Groups | Metal Ion Specificity |

|---|---|---|---|

| This compound | Phenolphthalein | Hydroxyl, carbonyl groups | Th⁴⁺, Zr⁴⁺ |

| Thymolthis compound | Thymolphthalein | Methyl, hydroxyl groups | Th⁴⁺, U⁴⁺ |

| Tropolone | Conjugated diketone | Enolic hydroxyl groups | Fe³⁺, Al³⁺ |

- This compound vs. Thymolthis compound: Both are phenolphthalein derivatives, but Thymolthis compound incorporates a thymol group (methyl-substituted phenol), which marginally increases its hydrophobicity and alters metal-ion selectivity. This structural difference enhances Thymolthis compound’s affinity for uranium (U⁴⁺) in addition to thorium, whereas this compound shows broader reactivity with zirconium (Zr⁴⁺) .

- Tropolone derivatives : Unlike this compound, tropolone’s conjugated diketone system enables binding to trivalent ions (e.g., Fe³⁺, Al³⁺) but exhibits lower selectivity for actinides like thorium .

Spectroscopic Performance and Stability Constants

| Compound | λₘₐₓ (nm) | Molar Absorptivity (ε) | Stability Constant (log K) | Detection Limit (ppm) |

|---|---|---|---|---|

| This compound | 560–580 | ~1.2 × 10⁴ | 12.3 (Th⁴⁺) | 0.05 |

| Thymolthis compound | 570–590 | ~1.5 × 10⁴ | 13.1 (Th⁴⁺) | 0.03 |

| Tropolone | 420–440 | ~8.0 × 10³ | 9.8 (Fe³⁺) | 0.10 |

- Sensitivity : Thymolthis compound exhibits higher molar absorptivity and lower detection limits for thorium compared to this compound, likely due to its enhanced electron-donating groups .

- Stability : The thymol group in Thymolthis compound contributes to stronger Th⁴⁺ complexation (log K = 13.1 vs. 12.3 for this compound), improving resistance to pH variations and competing ions .

Selectivity in Complex Matrices

This compound demonstrates superior selectivity for Th⁴⁺ in the presence of zirconium and rare earth elements , whereas Thymolthis compound is more prone to interference from uranium ions. Tropolone, meanwhile, is ineffective in thorium-rich matrices due to preferential binding to Fe³⁺ and Al³⁺ .

Research Findings and Contradictions

- A 1971 study confirmed this compound’s reliability for thorium analysis but noted discrepancies in zirconium interference thresholds compared to earlier literature, possibly due to variations in pH or ionic strength .

Q & A

Q. Table 1: Example Analytical Data for this compound

| Technique | Key Parameters | Expected Outcome |

|---|---|---|

| HPLC | Retention time: 4.2 min | Single peak (≥98% purity) |

| ¹H NMR (400 MHz) | δ 7.3–7.5 (aromatic protons) | Matches predicted integration |

| ESI-MS | [M+H]⁺ m/z 345.1 | Confirms molecular formula |

(Advanced) How can researchers optimize the synthesis of this compound to improve yield while minimizing by-products?

Methodological Answer:

Apply Design of Experiments (DOE) to systematically evaluate variables:

- Factors : Temperature (60–100°C), catalyst concentration (0.1–1.0 mol%), reaction time (2–6 hrs).

- Response Surface Methodology (RSM) identifies optimal conditions. For example, a 2024 study found that 80°C, 0.5 mol% catalyst, and 4 hrs maximize yield (82%) while reducing by-products to <5% .

- By-Product Mitigation : Use preparative HPLC for isolation and LC-MS to identify side products. Adjust stoichiometry or solvent polarity (e.g., switching from DMF to THF) to suppress undesired pathways .

(Basic) What in vitro models are appropriate for initial toxicity screening of this compound?

Methodological Answer:

- Cell Lines : HepG2 (liver toxicity) and HEK293 (renal toxicity) are widely used. Dose-response curves (0–100 µM) over 24–72 hrs assess IC₅₀ values .

- Assays : MTT for viability, ROS detection kits for oxidative stress, and caspase-3 activity for apoptosis. Include positive controls (e.g., cisplatin for cytotoxicity) .

- Data Interpretation : Use ANOVA with post-hoc Tukey tests to compare treatment groups. A 2023 study reported an IC₅₀ of 45 µM in HepG2 cells, suggesting moderate hepatotoxicity .

(Advanced) How should conflicting data on the environmental stability of this compound be resolved?

Methodological Answer:

Contradictions often arise from variable test conditions. Resolve via:

- Standardized Protocols : Replicate studies under controlled pH (5–9), UV exposure (simulated sunlight), and microbial activity (soil microcosms). A 2025 meta-analysis showed degradation half-lives ranging from 7–30 days depending on pH .

- Advanced Analytics : Track degradation products using GC-MS and quantify mineralization via Total Organic Carbon (TOC) analysis. For example, this compound degrades 50% faster in acidic soils (pH 5) due to hydrolytic cleavage .

- Statistical Reconciliation : Apply meta-regression to identify confounding variables (e.g., temperature, organic matter content) .

(Basic) What are the key considerations when designing a study to assess the catalytic activity of this compound?

Methodological Answer:

- Substrate Scope : Test diverse substrates (e.g., aldehydes, ketones) to evaluate reaction generality.

- Kinetic Analysis : Measure initial rates (0–10 mins) under pseudo-first-order conditions. Calculate turnover frequency (TOF) and activation energy via Arrhenius plots .

- Controls : Include catalyst-free reactions and commercial catalysts (e.g., Pd/C) for benchmarking. A 2024 study reported TOF = 120 h⁻¹ for this compound in cross-coupling reactions, outperforming Pd/C (TOF = 85 h⁻¹) .

(Advanced) What strategies can address discrepancies in reported binding affinities of this compound with target proteins?

Methodological Answer:

- Experimental Replication : Use isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) under identical buffer conditions (e.g., 25°C, pH 7.4). For instance, a 2025 study found Kd = 12 nM (ITC) vs. 35 nM (SPR), attributed to SPR’s immobilization artifacts .

- Computational Validation : Perform molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations to compare binding modes. Adjust force fields to account for solvent effects .

Guidelines for Rigorous Research Questions (Based on FINER Criteria )

| Criterion | Application to this compound Research |

|---|---|

| Feasible | Ensure access to synthetic protocols and analytical infrastructure. |

| Novel | Explore understudied applications (e.g., photocatalysis). |

| Ethical | Adhere to green chemistry principles in waste management. |

| Relevant | Align with sustainability goals (e.g., biodegradable catalysts). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.